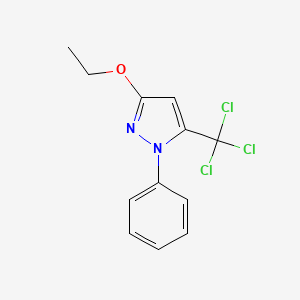
5-(Trichloromethyl)-3-ethoxy-1-phenyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Trichloromethyl)-3-ethoxy-1-phenyl-1H-pyrazole is an organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a trichloromethyl group, an ethoxy group, and a phenyl group attached to the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trichloromethyl)-3-ethoxy-1-phenyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethoxy-1-phenyl-1H-pyrazole with trichloromethylating agents such as trichloromethyl chloroformate or trichloromethyl sulfonyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions such as temperature, pressure, and reaction time are optimized to ensure high purity and yield of the final product .
化学反応の分析
Types of Reactions
5-(Trichloromethyl)-3-ethoxy-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The trichloromethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the trichloromethyl group can yield carboxylic acids, while reduction can produce methyl derivatives .
科学的研究の応用
5-(Trichloromethyl)-3-ethoxy-1-phenyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
作用機序
The mechanism of action of 5-(Trichloromethyl)-3-ethoxy-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The trichloromethyl group can form reactive intermediates that interact with biological molecules, leading to various effects. The compound may inhibit certain enzymes or disrupt cellular processes, contributing to its biological activities .
類似化合物との比較
Similar Compounds
3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole: This compound shares the trichloromethyl and phenyl groups but has a different heterocyclic ring structure.
2-Chloro-5-(trifluoromethyl)pyridine: Similar in having a halogenated methyl group, but with a pyridine ring instead of a pyrazole ring.
Uniqueness
5-(Trichloromethyl)-3-ethoxy-1-phenyl-1H-pyrazole is unique due to the combination of its functional groups and the pyrazole ring. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
特性
CAS番号 |
639815-83-1 |
|---|---|
分子式 |
C12H11Cl3N2O |
分子量 |
305.6 g/mol |
IUPAC名 |
3-ethoxy-1-phenyl-5-(trichloromethyl)pyrazole |
InChI |
InChI=1S/C12H11Cl3N2O/c1-2-18-11-8-10(12(13,14)15)17(16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
InChIキー |
HVDFJAXOEPEROO-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NN(C(=C1)C(Cl)(Cl)Cl)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-6-methoxybenzamide](/img/structure/B12598586.png)
![6-Methyl-9-[3-(propan-2-yl)phenyl]non-6-en-2-one](/img/structure/B12598589.png)
![5a-Methyl-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoline](/img/structure/B12598594.png)
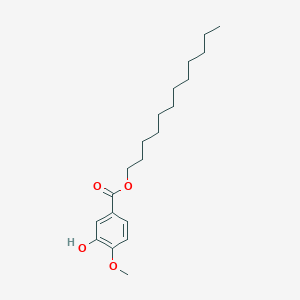
![1-[[1,1'-Bi(cyclohexane)]-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B12598604.png)
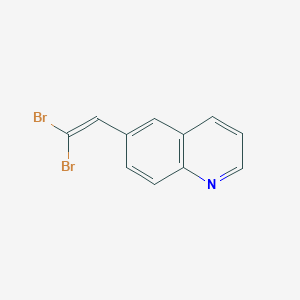

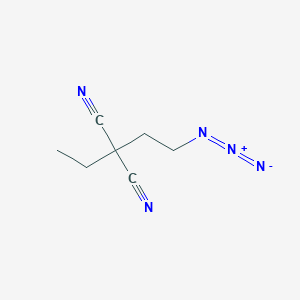
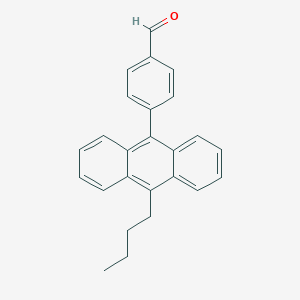
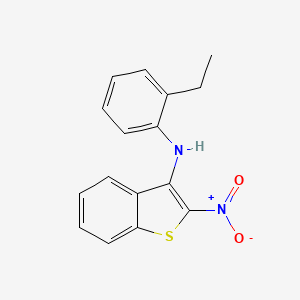
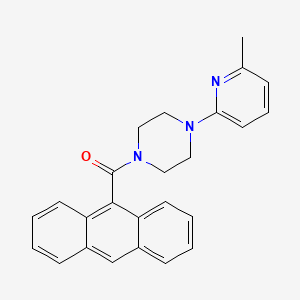
![Acetamide,N-(3-methylbutyl)-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]-](/img/structure/B12598645.png)
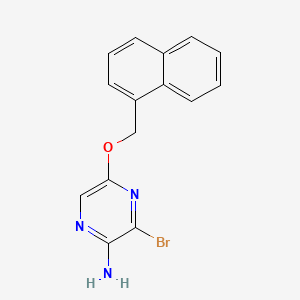
![N,N'-Bis{6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl}urea](/img/structure/B12598678.png)
